molecular formula C10H11NO5 B2872519 2,6-Dimethoxyanilino(oxo)acetic acid CAS No. 2097273-59-9

2,6-Dimethoxyanilino(oxo)acetic acid

Cat. No.: B2872519
CAS No.: 2097273-59-9
M. Wt: 225.2
InChI Key: AULRRTNGXKPSPX-UHFFFAOYSA-N
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Description

2,6-Dimethoxyanilino(oxo)acetic acid, also known as (2,6-Dimethoxyphenyl)aminoacetic acid or [(2,6-Dimethoxyphenyl)carbamoyl]formic acid, is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol . This compound is characterized by the presence of two methoxy groups attached to the benzene ring and an anilino group bonded to an oxoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxyanilino(oxo)acetic acid typically involves the reaction of 2,6-dimethoxyaniline with oxoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxyanilino(oxo)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions produce alcohol derivatives. Substitution reactions result in various substituted anilino(oxo)acetic acids .

Scientific Research Applications

2,6-Dimethoxyanilino(oxo)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyanilino(oxo)acetic acid involves its interaction with molecular targets through its functional groups. The methoxy and anilino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The oxoacetic acid moiety can participate in coordination with metal ions, enhancing its reactivity in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxyanilino(oxo)acetic acid is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. The methoxy groups also influence the compound’s electronic properties, making it a versatile ligand in catalytic reactions .

Properties

IUPAC Name

2-(2,6-dimethoxyanilino)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-6-4-3-5-7(16-2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULRRTNGXKPSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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